Cas no 1805845-97-9 (2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid)

2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid is a specialized organic compound featuring a mandelic acid backbone substituted with a 3-chloropropanoyl group at the 2-position and a difluoromethyl group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The presence of both chloro and difluoromethyl functional groups enhances its utility in nucleophilic substitution and fluorination reactions. Its high purity and well-defined stereochemistry ensure consistent performance in complex synthetic pathways. This compound is particularly suited for applications requiring precise molecular modifications, offering versatility in drug discovery and fine chemical synthesis.
2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid structure
1805845-97-9 structure
商品名:2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid
CAS番号:1805845-97-9
MF:C12H11ClF2O4
メガワット:292.663150072098
CID:4797006

2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid
    • インチ: 1S/C12H11ClF2O4/c13-4-3-9(16)8-5-6(11(14)15)1-2-7(8)10(17)12(18)19/h1-2,5,10-11,17H,3-4H2,(H,18,19)
    • InChIKey: WPWZZTIDLMPRBD-UHFFFAOYSA-N
    • ほほえんだ: ClCCC(C1C=C(C(F)F)C=CC=1C(C(=O)O)O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 338
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 74.6

2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015025445-250mg
2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid
1805845-97-9 97%
250mg
484.80 USD 2021-05-31
Alichem
A015025445-1g
2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid
1805845-97-9 97%
1g
1,504.90 USD 2021-05-31
Alichem
A015025445-500mg
2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid
1805845-97-9 97%
500mg
863.90 USD 2021-05-31

2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid 関連文献

2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acidに関する追加情報

2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic Acid: A Comprehensive Overview

The compound 2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid, with the CAS number 1805845-97-9, represents a significant advancement in the field of organic chemistry and pharmacology. This compound, belonging to the class of mandelic acid derivatives, has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a chloropropanoyl group and a difluoromethyl substituent introduces intriguing electronic and steric effects, which have been extensively studied in recent research.

Mandelic acid, the parent compound, is a naturally occurring alpha-hydroxy acid known for its role in various biological processes. The introduction of functional groups such as the chloropropanoyl and difluoromethyl groups in this derivative enhances its chemical reactivity and pharmacokinetic properties. Recent studies have highlighted the potential of this compound in modulating enzyme activity, particularly in pathways associated with inflammation and cancer. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its ability to inhibit specific kinases involved in tumor progression.

The synthesis of 2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the yield and purity of this compound, making it more accessible for preclinical studies. Moreover, the fluorinated moiety within the molecule has been shown to enhance its bioavailability, a critical factor in drug design.

In terms of applications, this compound has shown promise in several therapeutic areas. Its anti-inflammatory properties have been explored in models of arthritis, where it demonstrated potent inhibitory effects on pro-inflammatory cytokines. Additionally, studies on its anti-tumor activity have revealed selective cytotoxicity against cancer cells, suggesting potential use as a chemotherapeutic agent. The combination of these properties underscores its versatility as a lead compound for drug discovery.

The structural uniqueness of 2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid also makes it an attractive candidate for further chemical modifications. Researchers are currently investigating the impact of varying the substituents on the mandelic acid backbone to optimize its pharmacodynamic properties. Such efforts are expected to yield novel derivatives with enhanced efficacy and reduced side effects.

In conclusion, 2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid, CAS number 1805845-97-9, stands as a testament to the ongoing innovation in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the quest for new therapeutic agents. As research continues to unfold, this compound is likely to play an increasingly important role in advancing medical science.

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